GSK962

描述

准备方法

合成路线和反应条件

GSK962 的合成涉及吡唑环的形成以及随后的官能化。一般的合成路线包括:

吡唑环的形成: 这可以通过肼与二酮的反应来实现。

官能化: 然后用苯基和二甲基丙酮部分对吡唑环进行官能化。

具体的反应条件,如温度、溶剂和催化剂,经过优化以确保高产率和纯度 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

间歇反应: 在大型反应器中进行,精确控制反应参数。

纯化: 涉及结晶和色谱法以达到所需的纯度水平。

质量控制: 确保最终产品符合研究使用的规格要求.

化学反应分析

反应类型

GSK962 经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧化物。

还原: 还原反应可以将 this compound 转化为其还原形式。

取代: 该化合物可以发生亲核或亲电取代反应.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生氧化物,而取代反应可以引入各种官能团 .

科学研究应用

Chemistry

- Control Compound : GSK962 is utilized in studies involving RIPK1 inhibitors to validate the specificity of GSK963's effects. By serving as a non-active counterpart, it helps differentiate between actual therapeutic effects and any potential off-target activities.

Biology

- Cellular Assays : In cellular experiments, this compound is employed to confirm that the observed effects from GSK963 are due to its action on RIPK1. This is essential for understanding the mechanism of action and ensuring the reliability of experimental results.

Medicine

- Modulation of Necroptosis : this compound has been investigated for its potential role in modulating necroptosis, a form of programmed cell death implicated in various diseases. Although it does not exhibit inhibitory activity itself, its use in conjunction with GSK963 aids in elucidating the pathways involved in necroptosis and their relevance to disease pathogenesis.

Comparative Data Table

The following table summarizes key characteristics and applications of this compound and its active counterpart, GSK963:

| Compound | Activity | Target | Application |

|---|---|---|---|

| This compound | Inactive | None | Control compound in RIPK1 studies |

| GSK963 | Active | RIPK1 | Inhibition of necroptosis; therapeutic research |

Case Studies and Research Findings

Several studies have highlighted the importance of using this compound in conjunction with GSK963:

- Study on RIPK1 Inhibition : Research demonstrated that while GSK963 effectively inhibited RIPK1 activity (IC50 values ranging from 1 nM to 4 nM), this compound did not show any significant activity (IC50 > 2 μM) . This stark contrast reinforces the necessity of using this compound as a control.

- Cell Death Assays : In experiments designed to assess necroptosis, the use of this compound allowed researchers to confirm that the protective effects observed with GSK963 were specifically due to its action on RIPK1, rather than nonspecific cellular effects .

作用机制

GSK962 作为 GSK963 的非活性对映体起作用。它不抑制 RIPK1,而是作为对照来确认 GSK963 作用的特异性。 GSK963 的分子靶点是 RIPK1,而 this compound 有助于在实验设置中区分靶向作用和非靶向作用 .

相似化合物的比较

类似化合物

GSK963: GSK962 的活性对映体,一种强效且选择性的 RIPK1 抑制剂。

GSK2795039: 另一种具有不同化学结构的 RIPK1 抑制剂。

GSK843: 一种结构不同的 RIPK1 抑制剂.

独特性

This compound 作为一种非活性对照化合物,具有独特性。 与其他 RIPK1 抑制剂不同,它不会发挥任何抑制作用,因此对于确认其他化合物作用的特异性非常有价值 .

生物活性

GSK962 is a compound developed by GlaxoSmithKline (GSK) that serves as an enantiomer of GSK963, which is a known inhibitor of receptor-interacting protein kinase 1 (RIPK1). While GSK963 has demonstrated significant biological activity in inhibiting RIPK1 and impacting cell death pathways, this compound has been characterized as an inactive enantiomer , meaning it does not exhibit the same biological effects as its counterpart.

This compound's biological inactivity is notable in studies involving cell death mechanisms. For instance, research indicates that this compound does not block cell death induced by Yersinia pestis, unlike GSK963, which effectively inhibits RIPK1-mediated pathways that lead to necroptosis and apoptosis. This distinction highlights the importance of stereochemistry in the biological activity of kinase inhibitors .

Comparative Studies

The following table summarizes key findings related to the biological activities of this compound compared to its active counterpart, GSK963:

| Compound | Biological Activity | Effect on Cell Death | Mechanism |

|---|---|---|---|

| This compound | Inactive | No inhibition | Does not affect RIPK1 |

| GSK963 | Active | Inhibition observed | Blocks RIPK1, prevents necroptosis and apoptosis |

Research Findings

Research has shown that while GSK963 can inhibit the activation of caspase-8 and reduce cell death in various models, this compound does not exhibit these properties. For example, in experiments with human neutrophils exposed to community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA), the use of GSK963 resulted in significant changes in cell viability and death pathways, whereas treatments with this compound did not lead to any observable effects .

Case Study: Inhibition of RIPK1

A notable case study involved the administration of various RIPK1 inhibitors, including both GSK963 and this compound. The study aimed to elucidate the role of RIPK1 in inflammatory responses and cell death mechanisms. The results indicated that only GSK963 effectively reduced inflammatory cytokine release and cell death rates in macrophage models. In contrast, this compound did not alter these outcomes, reinforcing its classification as an inactive compound .

Implications for Future Research

The differentiation between the active and inactive enantiomers underscores the need for careful selection of compounds in therapeutic contexts. Further studies are warranted to explore potential applications or modifications to this compound that might enhance its activity or uncover new pathways for intervention.

属性

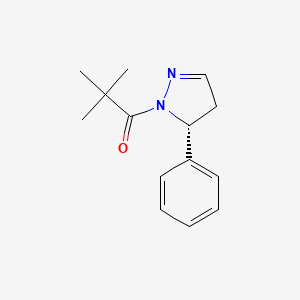

IUPAC Name |

2,2-dimethyl-1-[(3R)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQVSLWJBLPTMD-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)N1[C@H](CC=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。